1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene
Overview
Description
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H7F3 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene typically involves the alkylation of a trifluoromethylbenzene derivative with a prop-2-yn-1-yl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the trifluoromethyl group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. In oxidation reactions, the alkyne group can be converted to a carbonyl group through the addition of oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
- 1-(Prop-2-YN-1-YL)-2-(trifluoromethyl)benzene
- 1-(Prop-2-YN-1-YL)-3-(trifluoromethyl)benzene
Uniqueness
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and prop-2-yn-1-yl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
1-prop-2-ynyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h1,4-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVELXDPIAJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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